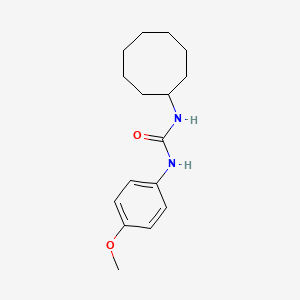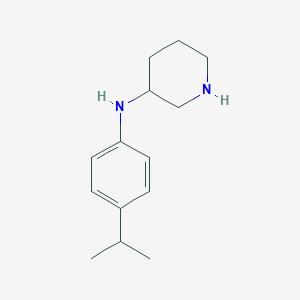![molecular formula C16H16BrN3O3 B5451989 5-Bromo-N'-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]pyridine-3-carbohydrazide](/img/structure/B5451989.png)
5-Bromo-N'-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]pyridine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-N’-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]pyridine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a dimethoxyphenyl group attached to the ethylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N’-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]pyridine-3-carbohydrazide typically involves the following steps:
Bromination: The starting material, pyridine-3-carbohydrazide, is brominated at the 5th position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Condensation: The brominated product is then subjected to a condensation reaction with 3,4-dimethoxybenzaldehyde in the presence of an acid catalyst, such as acetic acid, to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
5-Bromo-N’-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
5-Bromo-N’-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]pyridine-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Bromo-N’-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5-Bromo-N’-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide
- 5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone
Uniqueness
5-Bromo-N’-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]pyridine-3-carbohydrazide is unique due to its specific structural features, such as the presence of both bromine and dimethoxyphenyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
特性
IUPAC Name |
5-bromo-N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O3/c1-10(11-4-5-14(22-2)15(7-11)23-3)19-20-16(21)12-6-13(17)9-18-8-12/h4-9H,1-3H3,(H,20,21)/b19-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOUZFOGEQNQBG-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CN=C1)Br)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=CN=C1)Br)/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-6-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxamide](/img/structure/B5451906.png)
![3-[2-(2,4-dimethoxyphenyl)-1H-imidazol-1-yl]-N,N-dimethylpropan-1-amine](/img/structure/B5451921.png)
![6-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5451929.png)
![(3'S*,4'S*)-1'-[(5-propyl-1,3,4-oxadiazol-2-yl)carbonyl]-1,3'-bipyrrolidin-4'-ol](/img/structure/B5451937.png)

![3-[(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-3-(4-methylphenyl)-1-propanol](/img/structure/B5451945.png)
![6-[(E)-2-{5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5451950.png)
![3,4-DIMETHYL-6-[(4-PHENETHYLPIPERAZINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B5451956.png)
![(4aS*,8aR*)-6-benzoyl-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5451960.png)
![(5E)-3-benzyl-5-[[4-[3-(3-methoxyphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5451963.png)
![4-[(5-tert-butyl-2-methoxyphenyl)sulfonyl]piperazine-2-carboxylic acid](/img/structure/B5451980.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-iodophenyl)acetamide](/img/structure/B5451982.png)


